molecular formula C8H18Cl2N2O2 B2831883 [(3S,3Ar,6S,6aR)-6-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanamine;dihydrochloride CAS No. 1309611-90-2

[(3S,3Ar,6S,6aR)-6-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanamine;dihydrochloride

Cat. No.: B2831883
CAS No.: 1309611-90-2
M. Wt: 245.14
InChI Key: IIKSQLWPLHMQCD-YKNZODQRSA-N
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Description

[(3S,3Ar,6S,6aR)-6-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanamine;dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique hexahydrofurofuran structure, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,3Ar,6S,6aR)-6-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanamine typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions to form the hexahydrofurofuran core. Subsequent functionalization steps introduce the aminomethyl group and other substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[(3S,3Ar,6S,6aR)-6-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, [(3S,3Ar,6S,6aR)-6-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanamine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific biomolecules makes it valuable for investigating cellular processes and enzyme functions.

Medicine

In medicine, [(3S,3Ar,6S,6aR)-6-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanamine has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [(3S,3Ar,6S,6aR)-6-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexahydrofurofuran derivatives with different substituents. Examples include:

  • [(3S,3aR,6S,6aR)-6-(hydroxymethyl)-hexahydrofuro[3,2-b]furan-3-yl]methanol
  • [(3S,3aR,6S,6aR)-6-(methyl)-hexahydrofuro[3,2-b]furan-3-yl]methanamine

Uniqueness

[(3S,3Ar,6S,6aR)-6-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanamine is unique due to its specific aminomethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications where other similar compounds may not be as effective.

Properties

IUPAC Name

[(3S,3aR,6S,6aR)-6-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c9-1-5-3-11-8-6(2-10)4-12-7(5)8;;/h5-8H,1-4,9-10H2;2*1H/t5-,6-,7+,8+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKSQLWPLHMQCD-YKNZODQRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)CN)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)CN)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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